Benzyl N-(2-aminoethyl)carbamate Benzyl N-(2-aminoethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 72080-83-2
VCID: VC21536528
InChI: InChI=1S/C10H14N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13)
SMILES: C1=CC=C(C=C1)COC(=O)NCCN
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

Benzyl N-(2-aminoethyl)carbamate

CAS No.: 72080-83-2

Cat. No.: VC21536528

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Benzyl N-(2-aminoethyl)carbamate - 72080-83-2

CAS No. 72080-83-2
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name benzyl N-(2-aminoethyl)carbamate
Standard InChI InChI=1S/C10H14N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13)
Standard InChI Key QMMFTRJQCCVPCE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NCCN
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCCN

Chemical Identity and Properties

Nomenclature and Identification

Benzyl N-(2-aminoethyl)carbamate is known by several alternative names in scientific literature and commercial catalogs. The compound is systematically identified as follows:

Table 1: Identification Parameters for Benzyl N-(2-aminoethyl)carbamate

ParameterInformation
IUPAC NameCarbamic acid, N-(2-aminoethyl)-, phenylmethyl ester
CAS Registry Number72080-83-2
Molecular FormulaC10H14N2O2
Molar Mass194.23 g/mol

The compound is also known by several alternative names, reflecting its widespread use across different chemistry disciplines :

  • Z-NH(CH2)2NH2 HCL

  • N-Cbz-1,2-diaminoethane

  • N-Benzyloxycarbonylethylenediamine

  • (2-Aminoethyl)carbamic acid benzyl ester

  • N-(Benzyloxycarbonyl)-1,2-diaminoethane

  • 1-(Benzyloxycarbonylamino)-2-aminoethane

Physical and Chemical Properties

Benzyl N-(2-aminoethyl)carbamate exhibits specific physical and chemical characteristics that make it valuable for various chemical applications:

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateCrystalline solid
Melting Point169-172°C (literature)
AppearanceCrystallization
SolubilitySoluble in most organic solvents including dichloromethane, chloroform, and DMSO
StabilityRelatively stable under normal conditions

The compound contains both a carbamate group and a primary amine functionality, giving it distinctive reactivity patterns. The carbamate group (formed by the benzyloxycarbonyl protection) is relatively stable under neutral and mildly acidic conditions but can be cleaved under specific deprotection conditions .

Structural Characteristics

Benzyl N-(2-aminoethyl)carbamate features a benzyloxycarbonyl group (Cbz or Z group) attached to one nitrogen of ethylenediamine, leaving the other amino group free. This structure makes it particularly useful as a mono-protected diamine:

  • The benzyloxycarbonyl group provides protection for one amino group

  • The free amino group remains available for further reactions

  • The benzyl moiety can be removed under specific conditions, such as catalytic hydrogenation

This structural arrangement explains its utility in peptide synthesis and other sequential reaction processes where selective protection and deprotection strategies are essential .

Synthesis and Preparation Methods

Synthetic Pathways

The synthesis of Benzyl N-(2-aminoethyl)carbamate typically involves the reaction of ethylenediamine with benzyl chloroformate under controlled conditions. The key challenge in this synthesis is achieving selective protection of only one of the amino groups of ethylenediamine.

Table 3: Common Synthetic Approaches

ApproachKey ReagentsConditionsYield
Direct reaction with excess ethylenediamineBenzyl chloroformate, ethylenediamine (excess)Low temperature (0-5°C), dropwise additionModerate to high
Two-step protection-deprotectionBenzyl chloroformate, protected ethylenediamine derivativeVaries based on protection strategyVariable

The most common synthetic route involves the reaction of a large excess of ethylenediamine with benzyl chloroformate at low temperatures, which favors mono-protection due to statistical factors. The product can then be isolated through appropriate purification techniques .

Laboratory Preparation Techniques

In laboratory settings, the preparation of Benzyl N-(2-aminoethyl)carbamate requires careful control of reaction conditions to maximize yield and purity:

  • Temperature Control: The reaction is typically performed at low temperatures (0-5°C) to minimize double protection of ethylenediamine.

  • Concentration Management: Dilute conditions are often employed to favor mono-protection.

  • Purification Methods: Column chromatography or recrystallization are commonly used to separate the desired mono-protected product from any di-protected byproduct and unreacted starting materials.

  • Salt Formation: The compound is sometimes isolated as its hydrochloride salt (Benzyl N-(2-aminoethyl)carbamate hydrochloride) for improved stability and handling .

The preparation must be conducted with appropriate safety measures due to the irritant properties of the reagents and product .

Applications and Uses

Research Applications

Benzyl N-(2-aminoethyl)carbamate serves as a valuable building block in various research applications:

Table 4: Research Applications

Application AreaSpecific UseAdvantage
Peptide SynthesisAmino-terminal protectionOrthogonal protection strategy compatible with other protecting groups
Heterocyclic ChemistryPrecursor for cyclic compoundsProvides controlled reactivity
BioconjugationLinker componentAllows selective coupling strategies
Polymer ScienceFunctional monomerIntroduces reactive amino groups

The compound is particularly valuable in research settings where selective protection of amino groups is required for the sequential construction of complex molecules .

Industrial Applications

In industrial contexts, Benzyl N-(2-aminoethyl)carbamate finds use primarily as an intermediate in the synthesis of:

  • Pharmaceutical Intermediates: Used in the preparation of certain drug candidates and active pharmaceutical ingredients.

  • Specialty Chemicals: Component in the synthesis of surfactants, chelating agents, and other functional chemicals.

  • Materials Science: Precursor for specialized polymers and materials with specific functional properties.

The compound's reactivity profile makes it valuable for introducing controlled functionality into various molecular frameworks .

Role in Peptide Nucleic Acid Synthesis

One of the most significant applications of Benzyl N-(2-aminoethyl)carbamate is in the synthesis of Peptide Nucleic Acids (PNAs), which are DNA/RNA mimics with potential applications in diagnostics, therapeutics, and molecular biology:

  • The compound serves as a key intermediate in the preparation of PNA synthons

  • It provides a protected backbone component for N-(2-aminoethyl)-glycine, which forms the backbone of PNAs

  • The benzyloxycarbonyl protection is compatible with the t-Boc/benzyl protection strategy commonly employed in PNA synthesis

These applications stem from the compound's ability to participate in the high-yield synthesis methods for PNA synthons having protecting groups capable of removal under mild conditions .

Hazard TypeClassificationDescription
Physical HazardsNot classified as highly hazardousNo extreme flammability or reactivity concerns
Health HazardsXi - IrritantIrritating to eyes, respiratory system and skin
Environmental HazardsLimited data availableShould be handled with care to prevent environmental release

These classifications emphasize the need for appropriate protective measures when working with this compound .

ParameterRecommendation
Temperature2-8°C (refrigeration)
Light ExposureKeep in dark place
ContainerSealed in dry container
IncompatibilitiesStrong oxidizing agents, strong acids, and strong bases

Following these storage recommendations helps preserve the compound's integrity and prevents potentially hazardous degradation .

Research Findings and Developments

Current Research Trends

Recent research involving Benzyl N-(2-aminoethyl)carbamate has focused on several key areas:

  • Improved Synthesis Methods: Development of more efficient and selective synthesis approaches, including enzymatic methods for selective mono-protection.

  • Novel Applications in Materials Science: Exploration of the compound's utility in creating functionalized polymers and nanomaterials.

  • Biomedical Applications: Investigation of its role in creating bioconjugates for drug delivery and diagnostic applications.

  • Advanced PNA Development: Continued refinement of PNA synthons for improved nucleic acid mimics with enhanced properties.

The versatility of this compound continues to drive research across multiple disciplines, particularly in areas requiring selective amino group functionalization .

Future Perspectives

The future utilization of Benzyl N-(2-aminoethyl)carbamate is likely to expand in several directions:

  • Green Chemistry Approaches: Development of more environmentally friendly synthesis methods and applications.

  • Automated Synthesis Integration: Incorporation into automated synthesis platforms for high-throughput chemistry.

  • Combinatorial Chemistry: Expanded use in library generation for drug discovery and materials development.

  • Advanced Materials: Increasing applications in smart materials and responsive polymer systems.

These trends suggest continued relevance and expanding applications for this versatile chemical building block .

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